Methyl 4-O-feruloylquinate
Overview
Description
Methyl 4-O-feruloylquinate is a naturally occurring compound known for its antioxidant properties. It is a derivative of quinic acid, esterified with ferulic acid. This compound is often found in various plants and has been studied for its potential health benefits, including its role as a tyrosinase inhibitor .
Mechanism of Action
Target of Action
Methyl 4-O-feruloylquinate is a natural compound that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence pigmentation processes.
Mode of Action
It is known to interact with tyrosinase, potentially altering its activity and thus affecting the production of melanin
Biochemical Pathways
This compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production. The downstream effects of this action could include changes in pigmentation, although the specific effects would depend on the context and extent of tyrosinase inhibition.
Result of Action
The primary molecular effect of this compound is the inhibition of tyrosinase, which can lead to a decrease in melanin production . This could potentially result in changes to pigmentation. On a cellular level, the effects would likely vary depending on the specific cell types and biological contexts involved.
Biochemical Analysis
Biochemical Properties
Methyl 4-O-feruloylquinate plays a significant role in biochemical reactions, particularly as an antioxidant and enzyme inhibitor. It interacts with several biomolecules, including enzymes and proteins. One notable interaction is with tyrosinase, an enzyme involved in melanin synthesis. This compound inhibits tyrosinase activity, which can be beneficial in treating hyperpigmentation disorders . Additionally, it interacts with other antioxidant enzymes, enhancing their activity and contributing to its overall antioxidant effect .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to improved cellular energy production and reduced oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of tyrosinase, inhibiting its activity and preventing melanin synthesis . Additionally, it interacts with other antioxidant enzymes, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties . These interactions result in reduced oxidative stress and improved cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its antioxidant and enzyme inhibitory effects are sustained over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and enzyme inhibitory effects without any adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize its benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant and enzyme inhibitory properties. It interacts with enzymes such as tyrosinase, superoxide dismutase, and catalase, influencing their activity and contributing to its overall effects . Additionally, it affects metabolic flux and metabolite levels, leading to improved cellular energy production and reduced oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects . These interactions and distributions are crucial for its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in antioxidant defense and cellular metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-O-feruloylquinate can be synthesized through the esterification of quinic acid with ferulic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the temperature maintained around 70-80°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound involves the extraction of quinic acid from plant sources, followed by its esterification with ferulic acid. The process is optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-feruloylquinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-O-feruloylquinate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and antioxidant mechanisms.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential as an antioxidant and tyrosinase inhibitor, which could have implications in treating hyperpigmentation disorders.
Industry: Used in the formulation of cosmetic products due to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- Chlorogenic acid
- 3-O-caffeoylquinic acid
- Caffeic acid
Uniqueness
Methyl 4-O-feruloylquinate is unique due to its specific esterification with ferulic acid, which enhances its antioxidant properties compared to other similar compounds. Its ability to inhibit tyrosinase also sets it apart, making it a valuable compound for cosmetic and medicinal applications .
Properties
IUPAC Name |
methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSAJVICHISXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Methyl 4-O-feruloylquinate?
A1: this compound, isolated from Stemona japonica, has shown moderate inhibitory activity against avian influenza A virus (H5N1) in vitro. [] This activity was assessed using the Neutral Red uptake assay. []
Q2: Were there any other compounds isolated from Stemona japonica that showed similar activity?
A2: Yes, along with this compound, Methyl 3-O-feruloylquinate also exhibited moderate inhibitory effects against AIV (H5N1) in vitro. []
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